molecular formula C8H8N2O2S B15260938 Benzenesulfonamide, p-(cyanomethyl)- CAS No. 3665-08-5

Benzenesulfonamide, p-(cyanomethyl)-

Cat. No.: B15260938
CAS No.: 3665-08-5
M. Wt: 196.23 g/mol
InChI Key: KMDZAPVMOLFJLY-UHFFFAOYSA-N
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Description

Benzenesulfonamide, p-(cyanomethyl)- is an organic compound that belongs to the class of sulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring The p-(cyanomethyl) group indicates the presence of a cyanomethyl substituent at the para position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonamide, p-(cyanomethyl)- typically involves the introduction of the cyanomethyl group to the benzene ring followed by the sulfonamide group. One common method involves the reaction of p-toluenesulfonyl chloride with sodium cyanide to form p-(cyanomethyl)benzenesulfonyl chloride. This intermediate is then reacted with ammonia or an amine to yield the desired benzenesulfonamide, p-(cyanomethyl)- .

Industrial Production Methods

Industrial production of benzenesulfonamide, p-(cyanomethyl)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are common in industrial settings to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, p-(cyanomethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzenesulfonamide, p-(cyanomethyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzenesulfonamide, p-(cyanomethyl)- involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate and protons. This inhibition can lead to various physiological effects, including the reduction of intraocular pressure in glaucoma and the inhibition of tumor growth in cancer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenesulfonamide, p-(cyanomethyl)- is unique due to the presence of the cyanomethyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .

Properties

CAS No.

3665-08-5

Molecular Formula

C8H8N2O2S

Molecular Weight

196.23 g/mol

IUPAC Name

4-(cyanomethyl)benzenesulfonamide

InChI

InChI=1S/C8H8N2O2S/c9-6-5-7-1-3-8(4-2-7)13(10,11)12/h1-4H,5H2,(H2,10,11,12)

InChI Key

KMDZAPVMOLFJLY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC#N)S(=O)(=O)N

Origin of Product

United States

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